Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate
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Overview
Description
Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate is a chemical compound with the molecular formula C17H20ClNO2 It is known for its unique structure, which includes a chloro-substituted benzoate ester linked to an isopropylphenyl group via a methylamino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid, 4-isopropylbenzylamine, and methanol.
Esterification: The 2-chlorobenzoic acid is esterified with methanol in the presence of a catalyst, such as sulfuric acid, to form methyl 2-chlorobenzoate.
Amidation: The methyl 2-chlorobenzoate is then reacted with 4-isopropylbenzylamine under controlled conditions, typically in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines.
Hydrolysis: Formation of 2-chlorobenzoic acid and 4-isopropylbenzylamine.
Scientific Research Applications
Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-[(4-methylphenyl)methylamino]benzoate
- Methyl 2-chloro-5-[(4-ethylphenyl)methylamino]benzoate
- Methyl 2-chloro-5-[(4-tert-butylphenyl)methylamino]benzoate
Uniqueness
Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate is unique due to the presence of the isopropyl group, which can influence its reactivity, solubility, and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Biological Activity
Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate (CAS No. 2940964-08-7) is a synthetic compound with potential biological activities. Its structure consists of a benzoate moiety substituted with a chlorine atom and an isopropylphenyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings and case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives with similar substituents have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxicity of related compounds against the MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents such as doxorubicin:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 8.1 |
Doxorubicin | MCF-7 | 0.877 |
Related Compound A | HepG2 | 10.28 |
The compound demonstrated a significant ability to induce apoptosis in cancer cells, as evidenced by increased caspase activation .
Antimicrobial Activity
The antimicrobial properties of similar benzoate derivatives have also been explored. Research indicates that these compounds can inhibit the growth of various bacterial strains, suggesting a broad-spectrum antimicrobial effect.
Research Findings
In vitro studies have shown that this compound exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 μg/mL |
Escherichia coli | 20 μg/mL |
These findings underscore the potential application of this compound in developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented, suggesting that this compound may exhibit similar effects.
Research indicates that compounds with similar structures inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This inhibition is crucial for managing inflammatory diseases and conditions.
Properties
Molecular Formula |
C18H20ClNO2 |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
methyl 2-chloro-5-[(4-propan-2-ylphenyl)methylamino]benzoate |
InChI |
InChI=1S/C18H20ClNO2/c1-12(2)14-6-4-13(5-7-14)11-20-15-8-9-17(19)16(10-15)18(21)22-3/h4-10,12,20H,11H2,1-3H3 |
InChI Key |
NYNCRSMARRZCLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)C(=O)OC |
Origin of Product |
United States |
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